molecular formula C6H12ClN B1281850 4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 95019-16-2

4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No. B1281850
CAS RN: 95019-16-2
M. Wt: 133.62 g/mol
InChI Key: ZCJOZBAPTJGKNC-UHFFFAOYSA-N
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Description

The compound of interest, 4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride, is closely related to various tetrahydropyridine derivatives that have been studied for their chemical properties and biological activities. These derivatives are of significant interest due to their potential neurotoxic effects, as well as their utility in synthesizing other complex molecules. For instance, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) analogs have been shown to inhibit dihydropteridine reductase, an enzyme involved in the synthesis of neurotransmitters .

Synthesis Analysis

The synthesis of tetrahydropyridine derivatives can be achieved through various methods. One approach involves the [4 + 2] annulation of ethyl 2-methyl-2,3-butadienoate with N-tosylimines in the presence of an organic phosphine catalyst, leading to highly functionalized tetrahydropyridines . Another method includes the cyclocondensation of 1-acetonylpyridinium chloride with aromatic aldehyde and cyanothioacetamide to yield 4,5-trans-4-Aryl-3-cyano-6-hydroxy-6-methyl-5-pyridinio-1,4,5,6-tetrahydropyridine-2-thiolates .

Molecular Structure Analysis

The molecular structures of tetrahydropyridine derivatives have been elucidated using X-ray crystallography. For example, the crystal structures of 2,4,4,6-tetraphenyl-1,4-dihydropyridine and 4-benzyl-1-methyl-2,4,6-triphenyl-1,4-dihydropyridine have been determined, revealing different conformations such as a flat twisted boat and a boat conformation, respectively . The conformation of epimeric 1-alkyl-4-aryl-5-methyl-1,2,5,6-tetrahydropyridine hydrochlorides has also been studied through PMR spectra .

Chemical Reactions Analysis

Tetrahydropyridine derivatives undergo various chemical reactions. Oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine with manganese dioxide yields 3-hydroxymethyl-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, which can further undergo oxidative transformations such as lactamization, aromatization, and oxodihydroxylation . Additionally, acidic hydrolysis of certain tetrahydropyridine derivatives can lead to unexpected dimerization, forming novel compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyridine derivatives are characterized by their absorption spectra, PMR spectra, and pKa values. For instance, 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine and its isomers have been characterized in this manner, providing insights into their stability and reactivity . The PMR spectra of 4-aryl-3-methyl-4-piperidinols and their elimination products have been reported, which helps in understanding the probable conformations of these molecules .

Scientific Research Applications

  • Summary of the Application : MPTP is a neurotoxin that is used to induce Parkinson’s disease in animal models . It is metabolized to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress .
  • Methods of Application or Experimental Procedures : MPTP is administered to animals to induce symptoms of Parkinson’s disease. The specific methods of administration and dosage can vary depending on the specific experiment .
  • Results or Outcomes : MPTP has been used to study various aspects of Parkinson’s disease, including the effects of different treatments and the mechanisms of neurodegeneration . For example, one study used MPTP to investigate the effects of treadmill exercise on neuroprotection and neuroinflammation .

Safety And Hazards

  • Health Risks : MPTP reportedly causes a severe and irreversible Parkinsonian condition in humans and monkeys .
  • Warranty Disclaimer : Sigma-Aldrich sells this product “as-is” and provides no warranties regarding its fitness for a particular purpose or infringement of intellectual property rights .

properties

IUPAC Name

4-methyl-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-6-2-4-7-5-3-6;/h2,7H,3-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJOZBAPTJGKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30531296
Record name 4-Methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30531296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride

CAS RN

95019-16-2
Record name 4-Methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30531296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1,2,3,6-tetrahydropyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride
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4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride
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Reactant of Route 5
4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 6
4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride

Citations

For This Compound
2
Citations
VA Shadrikova, EV Golovin, VA Shiryaev… - Chemistry of …, 2015 - Springer
The reduction of quaternary 1-(adamantan-1-yl)pyridinium salts with sodium borohydride in ethanol gave 1-(adamantan-1-yl)-1,2,3,6-tetrahydropyridines that reacted with benzene in …
Number of citations: 6 link.springer.com
ZD Aron, A Mehrani, ED Hoffer, KL Connolly… - Nature …, 2021 - nature.com
Bacterial ribosome rescue pathways that remove ribosomes stalled on mRNAs during translation have been proposed as novel antibiotic targets because they are essential in bacteria …
Number of citations: 21 www.nature.com

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